molecular formula C18H39N2O9P B579468 D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt CAS No. 16006-20-5

D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt

Katalognummer: B579468
CAS-Nummer: 16006-20-5
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: IMIHZMWNWGIJKQ-ZENXODIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt” is a compound with the molecular formula C18H39N2O9P . It is a member of the inositol phosphate (InsP) molecular family that play critical roles as small, soluble second messengers in the transmission of cellular signals .


Molecular Structure Analysis

The molecular structure of this compound includes two cyclohexylamine groups and a myo-inositol 4-phosphate group . The InChI code for this compound is InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..0/s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 458.5 g/mol . It has 9 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass is 458.23931782 g/mol . The topological polar surface area is 220 Ų .

Wissenschaftliche Forschungsanwendungen

Role in Polycystic Ovary Syndrome (PCOS)

Research has shown that inositols, particularly myo-inositol and D-chiro-inositol, play a significant role in the management of PCOS. These compounds have been found to improve metabolic, hormonal, and reproductive aspects in women with PCOS. Myo-inositol, in particular, has been noted to enhance insulin sensitivity, thereby reducing hyperandrogenism and improving menstrual cycle regularity. Furthermore, inositols have been found to improve oocyte and embryo quality, suggesting their potential benefit in assisted reproductive technologies (ART) for women with PCOS (Gateva, Unfer, & Kamenov, 2018), (Merviel et al., 2021).

Impact on Insulin Resistance and Diabetes

Inositols have also been studied for their impact on insulin resistance and diabetes management. They have shown potential in improving insulin sensitivity and thereby aiding in the management of conditions associated with insulin resistance, such as type 2 diabetes mellitus. Additionally, inositol supplements have been linked to the regulation of glycemic and lipid profiles, indicating their utility in metabolic syndrome management (Omoruyi, Stennett, Foster, & Dilworth, 2020).

Therapeutic Applications Beyond Reproductive Health

Beyond reproductive health and metabolic syndrome, inositols have been explored for their potential in addressing other health concerns. For example, inositol supplements have been examined for their role in mental health, including the treatment of conditions like bipolar disorder. Magnetic resonance spectroscopy (MRS) studies have provided some evidence supporting the involvement of myo-inositol in the pathophysiology and treatment of bipolar disorder, though further research is needed to fully understand this relationship (Silverstone, McGrath, & Kim, 2005).

Wirkmechanismus

Target of Action

The primary target of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is the inositol trisphosphate receptor located on the endoplasmic reticulum . This receptor plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

This compound interacts with its target by binding to the inositol trisphosphate receptor . This binding results in the opening of calcium channels, leading to an increase in intracellular calcium .

Biochemical Pathways

The compound affects the inositol phosphate pathway. It can be formed by the dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase . The increase in intracellular calcium triggered by the compound’s action can have various downstream effects, including the activation of various calcium-dependent signaling pathways .

Result of Action

The primary result of the action of this compound is an increase in intracellular calcium . This increase can lead to the activation of various cellular processes, including signal transduction pathways, that are dependent on calcium .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the presence of other molecules in the cellular environment can influence the compound’s action and efficacy. For example, the presence of other inositol phosphates could potentially compete with the compound for binding to the inositol trisphosphate receptor .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt involves the reaction of D-Myo-inositol with phosphoric acid and ammonium hydroxide followed by reaction with cyclohexylamine to form the desired salt.", "Starting Materials": ["D-Myo-inositol", "Phosphoric acid", "Ammonium hydroxide", "Cyclohexylamine"], "Reaction": [ "1. Dissolve D-Myo-inositol in water", "2. Add phosphoric acid to the solution and stir until fully dissolved", "3. Slowly add ammonium hydroxide to the solution while stirring continuously", "4. Continue stirring the solution for 30 minutes at room temperature", "5. Add cyclohexylamine to the solution and stir for an additional 30 minutes", "6. Filter the solution to remove any solids", "7. Concentrate the filtrate under reduced pressure", "8. Add a small amount of water to the residue and stir until fully dissolved", "9. Concentrate the solution again under reduced pressure to obtain the desired salt" ] }

CAS-Nummer

16006-20-5

Molekularformel

C18H39N2O9P

Molekulargewicht

458.5 g/mol

IUPAC-Name

cyclohexanamine;[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..1/s1

InChI-Schlüssel

IMIHZMWNWGIJKQ-ZENXODIYSA-N

Isomerische SMILES

C1CCC(CC1)N.C1CCC(CC1)N.[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O

SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Kanonische SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.